Antifungal agent 48

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

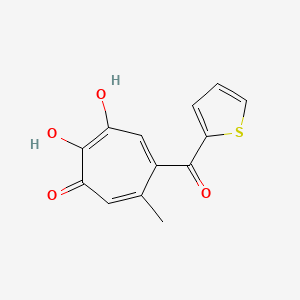

Molecular Formula |

C13H10O4S |

|---|---|

Molecular Weight |

262.28 g/mol |

IUPAC Name |

2,3-dihydroxy-6-methyl-5-(thiophene-2-carbonyl)cyclohepta-2,4,6-trien-1-one |

InChI |

InChI=1S/C13H10O4S/c1-7-5-9(14)13(17)10(15)6-8(7)12(16)11-3-2-4-18-11/h2-6H,1H3,(H2,14,15,17) |

InChI Key |

OJWXHQASZVBEIO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C(=C(C=C1C(=O)C2=CC=CS2)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Amphotericin B: A Deep Dive into its Antifungal Mechanism of Action on Fungal Cell Membranes

A Technical Guide for Researchers and Drug Development Professionals

Amphotericin B (AmB), a polyene macrolide antibiotic, remains a cornerstone in the treatment of life-threatening systemic fungal infections. Its enduring efficacy, despite significant host toxicity, is rooted in a unique and multifaceted mechanism of action targeting the fungal cell membrane. This in-depth technical guide synthesizes current understanding of AmB's interaction with fungal membranes, detailing its primary mode of action, secondary effects, and the experimental methodologies used to elucidate these processes.

Core Mechanism: Ergosterol Binding and Ion Channel Formation

The principal antifungal activity of Amphotericin B is predicated on its high affinity for ergosterol, the predominant sterol in fungal cell membranes, a component analogous to cholesterol in mammalian cells.[1] This selective interaction is the foundation of its therapeutic window, albeit a narrow one.

Upon intravenous administration, AmB molecules self-assemble and bind to ergosterol within the fungal cell membrane.[1] This binding event is not a simple one-to-one interaction but rather a cooperative process leading to the formation of transmembrane pores or channels.[1][2][3] The classic "barrel-stave" model posits that multiple AmB molecules arrange in a circular fashion, with their hydrophobic polyene chains oriented towards the lipid acyl chains of the membrane and their hydrophilic polyhydroxyl chains lining the interior of the channel.[2] This creates a hydrophilic pore with a diameter of approximately 0.8 nm, allowing for the passage of water, ions, and small solutes.[4]

Recent studies using solid-state NMR spectroscopy and molecular dynamics simulations have refined this model, suggesting a stable assembly of seven AmB molecules forming an ion-conductive channel.[2] The interaction between AmB and ergosterol is crucial for stabilizing these pore structures. The mycosamine sugar moiety of AmB is thought to play a critical role in the direct binding interaction with ergosterol.[5]

The formation of these pores leads to a rapid and uncontrolled leakage of essential intracellular monovalent ions, particularly potassium (K+), as well as sodium (Na+), hydrogen (H+), and chloride (Cl−) ions.[6][7] This massive ion efflux disrupts the electrochemical gradient across the fungal cell membrane, leading to membrane depolarization, inhibition of essential metabolic processes, and ultimately, fungal cell death.[3][8]

A more recent perspective suggests that AmB's primary fungicidal action might be the extraction of ergosterol from the fungal membrane by forming large, extramembranous aggregates that act like "sponges".[9][10] This ergosterol sequestration would disrupt membrane integrity and function, leading to cell death, with pore formation being a secondary, albeit contributory, mechanism.[11][12][13]

Quantitative Aspects of Amphotericin B Action

The following table summarizes key quantitative data related to the interaction of Amphotericin B with fungal cell membrane components.

| Parameter | Value | Fungal Species/Model System | Reference |

| Binding Affinity (Ka) | |||

| AmB - Ergosterol | 6.9 × 10⁵ M⁻¹ | Model Membranes | [14] |

| AmB - Cholesterol | 5.2 × 10⁴ M⁻¹ | Model Membranes | [14] |

| Minimum Inhibitory Concentration (MIC) | |||

| Candida albicans | 0.03 - 1.0 mcg/mL | In vitro | [3] |

| Aspergillus fumigatus | 0.03 - 1.0 mcg/mL | In vitro | [3] |

| Cryptococcus neoformans | 0.03 - 1.0 mcg/mL | In vitro | [3] |

| Concentration for Apoptosis Induction | 4-8 µg/ml | Candida albicans | [15][16][17] |

| Concentration for Necrosis Induction | > 8 µg/ml | Candida albicans | [15] |

Secondary Mechanisms of Action

Beyond direct membrane permeabilization, Amphotericin B exerts its antifungal effects through additional mechanisms that contribute to fungal cell demise.

Oxidative Damage

There is substantial evidence that AmB induces oxidative stress within fungal cells.[6][7][8] The auto-oxidation of AmB can generate reactive oxygen species (ROS), leading to oxidative damage to cellular components.[7][18] This is supported by findings that the lethal effects of AmB on Candida albicans can be diminished under hypoxic conditions or in the presence of antioxidants like catalase and superoxide dismutase (SOD).[7][18] However, the initial K+ leakage caused by pore formation appears to be independent of this oxidative damage.[7][18] The production of ROS is considered a universal action mechanism of AmB against various pathogenic yeasts and contributes significantly to its fungicidal effect.[19]

Induction of Apoptosis

At sub-lethal concentrations, Amphotericin B can induce a programmed cell death pathway in fungi, exhibiting features characteristic of mammalian apoptosis.[15][16][20] In Candida albicans and Aspergillus fumigatus, treatment with low concentrations of AmB leads to the externalization of phosphatidylserine, DNA fragmentation (detectable by TUNEL assay), and chromatin condensation.[15][16][17][20] This apoptotic response is an active process requiring protein synthesis, as it can be blocked by inhibitors like cycloheximide.[20] At higher concentrations, the mode of cell death shifts towards necrosis.[15][16]

Visualizing the Mechanisms

The following diagrams illustrate the key pathways and experimental workflows associated with Amphotericin B's mechanism of action.

Caption: Core mechanisms of Amphotericin B action on the fungal cell membrane.

Caption: Experimental workflow for studying Amphotericin B's mechanism of action.

Detailed Experimental Protocols

The elucidation of Amphotericin B's mechanism of action has relied on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Membrane Permeabilization Assay using Liposomes

Objective: To quantify the ability of Amphotericin B to form pores in a model lipid bilayer.

Methodology:

-

Liposome Preparation:

-

Prepare a lipid mixture of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and ergosterol (typically at a 2:1 molar ratio) in chloroform.

-

Dry the lipid mixture under a stream of nitrogen gas to form a thin lipid film.

-

Hydrate the lipid film with a buffer (e.g., PBS) containing a fluorescent marker, such as calcein, at a self-quenching concentration (e.g., 50 mM).

-

Subject the hydrated lipid suspension to several freeze-thaw cycles followed by extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm) to form unilamellar vesicles (liposomes).

-

Remove non-encapsulated calcein by size-exclusion chromatography (e.g., using a Sephadex G-50 column).

-

-

Amphotericin B Treatment and Fluorescence Measurement:

-

Add varying concentrations of Amphotericin B (dissolved in a suitable solvent like DMSO) to the liposome suspension.

-

Monitor the fluorescence intensity over time using a spectrofluorometer (excitation wavelength ~495 nm, emission wavelength ~515 nm).

-

The leakage of calcein from the liposomes results in its dequenching and a corresponding increase in fluorescence intensity, which is proportional to the degree of membrane permeabilization.

-

Determination of Binding Affinity by Surface Plasmon Resonance (SPR)

Objective: To measure the binding kinetics and affinity of Amphotericin B to ergosterol-containing membranes.

Methodology:

-

Sensor Chip Preparation:

-

Prepare small unilamellar vesicles (SUVs) containing ergosterol as described above.

-

Immobilize the ergosterol-containing SUVs onto a suitable SPR sensor chip surface (e.g., an L1 sensor chip).

-

-

SPR Analysis:

-

Inject different concentrations of Amphotericin B in a running buffer over the sensor chip surface.

-

Measure the change in the resonance angle (expressed in resonance units, RU) over time, which reflects the binding of AmB to the immobilized liposomes.

-

After the association phase, flow the running buffer over the chip to monitor the dissociation of AmB.

-

Fit the resulting sensorgrams (plots of RU versus time) to appropriate binding models (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), from which the association constant (Ka) can be calculated (Ka = 1/KD).

-

In Cellulo ROS Detection

Objective: To detect the generation of reactive oxygen species in fungal cells upon treatment with Amphotericin B.

Methodology:

-

Fungal Cell Culture and Treatment:

-

Grow a fungal strain (e.g., Candida albicans) to the mid-logarithmic phase in a suitable liquid medium.

-

Harvest and wash the cells, then resuspend them in a buffer (e.g., PBS).

-

Treat the fungal cells with different concentrations of Amphotericin B for a specified duration.

-

-

Staining and Flow Cytometry:

-

Add a fluorescent probe for ROS detection, such as Dihydrorhodamine 123 (DHR123), to the cell suspension and incubate in the dark. DHR123 is non-fluorescent but is oxidized by ROS to the highly fluorescent rhodamine 123.

-

Analyze the stained cells using a flow cytometer.

-

Measure the fluorescence intensity of individual cells, which is indicative of the intracellular ROS levels.

-

Apoptosis Assay by Annexin V and Propidium Iodide Staining

Objective: To differentiate between apoptotic and necrotic fungal cells after Amphotericin B treatment.

Methodology:

-

Protoplast Preparation:

-

Treat fungal cells with cell wall-degrading enzymes (e.g., lyticase or zymolyase) to generate protoplasts. This is necessary because the fungal cell wall can interfere with staining.

-

-

Staining and Analysis:

-

Wash the protoplasts and resuspend them in an annexin-binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the protoplast suspension and incubate in the dark.

-

Analyze the stained protoplasts by flow cytometry or fluorescence microscopy.

-

Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membrane integrity (late apoptotic or necrotic cells).

-

This dual staining allows for the identification of four cell populations: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

-

This guide provides a comprehensive overview of the intricate mechanisms by which Amphotericin B targets and disrupts fungal cell membranes. A thorough understanding of these processes is crucial for the rational design of new antifungal agents with improved efficacy and reduced toxicity.

References

- 1. What is the mechanism of Amphotericin B? [synapse.patsnap.com]

- 2. Amphotericin B assembles into seven-molecule ion channels: An NMR and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Amphotericin B Channels in the Bacterial Membrane: Role of Sterol and Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis-enabled functional group deletions reveal key underpinnings of amphotericin B ion channel and antifungal activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amphotericin B - Wikipedia [en.wikipedia.org]

- 7. Amphotericin B-induced oxidative damage and killing of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. biochem.wisc.edu [biochem.wisc.edu]

- 11. Amphotericin primarily kills yeast by simply binding ergosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. upload.medbullets.com [upload.medbullets.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pnas.org [pnas.org]

- 16. Apoptosis induced by environmental stresses and amphotericin B in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

- 19. The Production of Reactive Oxygen Species Is a Universal Action Mechanism of Amphotericin B against Pathogenic Yeasts and Contributes to the Fungicidal Effect of This Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Oxidative and amphotericin B-mediated cell death in the opportunistic pathogen Aspergillus fumigatus is associated with an apoptotic-like phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Amphotericin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphotericin B, a polyene macrolide antibiotic, remains a cornerstone in the treatment of severe systemic fungal infections. Despite its significant nephrotoxicity, its broad spectrum of activity and low incidence of resistance have maintained its clinical relevance for decades. This technical guide provides a comprehensive overview of the chemical structure and the complex synthetic and biosynthetic routes to this vital therapeutic agent. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and discovery.

Chemical Structure of Amphotericin B

Amphotericin B is a complex macrocyclic lactone produced by the bacterium Streptomyces nodosus. Its structure is characterized by a large 38-membered macrolide ring containing a heptaene chromophore, a mycosamine sugar moiety, and a hemiketal ring. This unique architecture confers its amphipathic nature, with a rigid, lipophilic polyene face and a flexible, hydrophilic polyol face.

The absolute configuration of Amphotericin B was elucidated by X-ray crystallography. Its chemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(3-Amino-3,6-dideoxy-β-D-mannopyranosyl)oxy]-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid |

| Chemical Formula | C47H73NO17 |

| Molecular Weight | 924.08 g/mol |

| Appearance | Yellow to orange powder |

| Melting Point | >170 °C (decomposes) |

| Solubility | Poorly soluble in water and most organic solvents. Soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). |

Biosynthesis of Amphotericin B

The biosynthesis of Amphotericin B in Streptomyces nodosus is a complex process orchestrated by a modular polyketide synthase (PKS) and a series of tailoring enzymes. The polyketide backbone is assembled from acetate and propionate precursors.

The biosynthetic pathway can be visualized as a multi-step enzymatic assembly line.

Biosynthetic pathway of Amphotericin B.

Experimental Protocol: Fermentation of Streptomyces nodosus for Amphotericin B Production

This protocol outlines a typical fermentation process for the production of Amphotericin B.

1. Media Preparation:

-

Seed Medium: (per liter)

-

Tryptone: 15 g

-

Yeast Extract: 10 g

-

Glucose: 10 g

-

NaCl: 5 g

-

CaCO₃: 1 g

-

Adjust pH to 7.0.

-

-

Production Medium: (per liter)

-

Glucose: 70 g

-

Cottonseed meal: 25 g

-

CaCO₃: 9 g

-

K₂HPO₄: 0.1 g

-

Adjust pH to 7.0.

-

2. Inoculum Preparation:

-

Inoculate a loopful of S. nodosus spores into 50 mL of seed medium in a 250 mL flask.

-

Incubate at 28°C on a rotary shaker at 200 rpm for 48 hours.

3. Fermentation:

-

Inoculate 500 mL of production medium in a 1 L flask with 50 mL of the seed culture.

-

Incubate at 28°C on a rotary shaker at 200 rpm for 6-8 days.

-

Monitor pH and adjust to 7.0 as needed with sterile acid or base.

4. Extraction and Purification:

-

Centrifuge the fermentation broth to separate the mycelia.

-

Extract the mycelia with methanol or acetone.

-

Concentrate the extract under reduced pressure.

-

Purify the crude extract using column chromatography on silica gel or a suitable resin.

| Fermentation Parameter | Value |

| Strain | Streptomyces nodosus |

| Temperature | 28°C |

| pH | 7.0 |

| Agitation | 200 rpm |

| Fermentation Time | 6-8 days |

| Typical Yield | 4-6 g/L |

Total Synthesis of Amphotericin B

The total synthesis of Amphotericin B is a landmark achievement in organic chemistry, first accomplished by K.C. Nicolaou and his group in 1987. The synthesis is a convergent one, involving the preparation of several complex fragments that are later coupled to form the macrocycle.

A simplified retrosynthetic analysis is depicted below.

Retrosynthetic analysis of Amphotericin B.

Experimental Protocol: Key Steps in the Total Synthesis

The following are representative protocols for key reactions in the total synthesis of Amphotericin B.

1. Horner-Wadsworth-Emmons Olefination for C19-C20 Bond Formation:

-

To a solution of the C1-C19 aldehyde fragment in anhydrous tetrahydrofuran (THF) at -78°C is added a solution of the C20 phosphonate ylide (prepared by treating the corresponding phosphonate with a strong base like n-butyllithium).

-

The reaction mixture is stirred at -78°C for 1 hour and then allowed to warm to room temperature.

-

The reaction is quenched with saturated aqueous ammonium chloride solution and the product is extracted with ethyl acetate.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography.

2. Macrolactonization:

-

The linear seco-acid precursor is dissolved in a non-polar solvent such as toluene at high dilution.

-

A macrolactonization agent, such as Yamaguchi's reagent (2,4,6-trichlorobenzoyl chloride) followed by 4-dimethylaminopyridine (DMAP), is added.

-

The reaction mixture is heated at reflux for several hours.

-

The solvent is removed under reduced pressure, and the crude macrocycle is purified by column chromatography.

3. Glycosylation:

-

The aglycone (Amphoteronolide B) is dissolved in a suitable solvent like dichloromethane.

-

A protected mycosamine donor, such as a thioglycoside, is added along with a glycosylation promoter (e.g., N-iodosuccinimide and triflic acid).

-

The reaction is carried out at low temperature (-40 to 0°C) under an inert atmosphere.

-

The reaction is quenched, and the protected Amphotericin B is purified.

-

Deprotection of the protecting groups yields Amphotericin B.

| Synthetic Step | Key Reagents | Typical Yield |

| Horner-Wadsworth-Emmons Olefination | Phosphonate ylide, aldehyde, strong base | 70-85% |

| Macrolactonization | Yamaguchi's reagent, DMAP | 50-60% |

| Glycosylation | Thioglycoside donor, NIS, TfOH | 40-50% |

Conclusion

The chemical structure of Amphotericin B is a testament to the intricate biosynthetic machinery of nature. Its total synthesis represents a significant milestone in the field of organic chemistry, showcasing the power of modern synthetic methodologies. This guide has provided a detailed overview of both the biological and chemical routes to this important antifungal agent. A thorough understanding of its structure and synthesis is crucial for the development of new derivatives with improved therapeutic profiles, a key goal in the ongoing fight against life-threatening fungal infections. Further research into the enzymatic intricacies of its biosynthesis and the refinement of its total synthesis will undoubtedly pave the way for the next generation of antifungal therapies.

Amphotericin B: An In-depth Technical Guide to its Spectrum of Activity Against Pathogenic Fungi

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphotericin B, a polyene macrolide antibiotic derived from Streptomyces nodosus, has been a cornerstone in the treatment of severe systemic fungal infections for over six decades. Despite the development of newer antifungal agents, its broad spectrum of activity and fungicidal action ensure its continued relevance in the clinical setting, particularly for life-threatening mycoses. This technical guide provides a comprehensive overview of the in vitro activity of Amphotericin B against a wide range of pathogenic fungi, detailed experimental protocols for susceptibility testing, and a visual representation of its mechanism of action.

Mechanism of Action

Amphotericin B's primary antifungal activity stems from its high affinity for ergosterol, the principal sterol in fungal cell membranes.[1][2][3][4][5] Upon binding, Amphotericin B molecules self-assemble to form transmembrane channels or pores.[1][2][3] This disrupts the osmotic integrity of the membrane, leading to the leakage of intracellular ions (such as K+, Na+, H+, and Cl-) and small organic molecules, ultimately resulting in fungal cell death.[1][3] A secondary mechanism involving the induction of oxidative stress within the fungal cell has also been proposed, which may contribute to its fungicidal effect.[1][6]

The following diagram illustrates the signaling pathway of Amphotericin B's interaction with the fungal cell membrane.

References

- 1. Amphotericin B - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Amphotericin B? [synapse.patsnap.com]

- 3. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]

- 4. Amphotericin B: mechanism, spectrum, pharmacokinetics, uses and side effects - Pharmaceutical Microbiology [onlinebiologynotes.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

In Vitro Susceptibility of Candida albicans to Amphotericin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candida albicans remains a predominant fungal pathogen, responsible for a wide spectrum of infections ranging from superficial mucosal candidiasis to life-threatening invasive diseases, particularly in immunocompromised individuals. Amphotericin B (AmB), a polyene macrolide antibiotic isolated from Streptomyces nodosus in 1955, has long been a cornerstone of antifungal therapy for serious fungal infections.[1][2] Its broad spectrum of activity and fungicidal nature have maintained its relevance despite the development of newer antifungal agents.[2][3] This guide provides an in-depth overview of the in vitro susceptibility of C. albicans to Amphotericin B, focusing on standardized testing methodologies, mechanisms of action and resistance, and data interpretation for research and development purposes.

Mechanism of Action

Amphotericin B's primary antifungal activity is achieved through its high affinity for ergosterol, the principal sterol in the fungal cell membrane.[2][3][4] This interaction leads to the formation of transmembrane channels or pores, which disrupt the membrane's integrity.[1][3][5] The consequence is a rapid leakage of essential intracellular monovalent ions, such as K+, Na+, H+, and Cl-, leading to fungal cell death.[1][2]

A more recent model suggests that Amphotericin B acts as a "sterol sponge," forming extramembranous aggregates that extract ergosterol from the fungal cell membrane, leading to cell death.[6] Additionally, there is evidence that Amphotericin B induces oxidative stress within the fungal cell by generating free radicals, contributing to its fungicidal effect.[1][5][7][8][9]

References

- 1. Amphotericin B - Wikipedia [en.wikipedia.org]

- 2. Amphotericin B: spectrum and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Candida albicans Mutations in the Ergosterol Biosynthetic Pathway and Resistance to Several Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | It only takes one to do many jobs: Amphotericin B as antifungal and immunomodulatory drug [frontiersin.org]

- 6. Antifungal Drug Resistance: Molecular Mechanisms in Candida albicans and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

Amphotericin B (AmB), a polyene macrolide, has long been a cornerstone in the treatment of life-threatening systemic fungal infections. Its broad spectrum of activity and fungicidal nature make it a powerful therapeutic agent. However, its clinical utility is often hampered by significant dose-limiting toxicities, most notably nephrotoxicity. This has spurred extensive research into the development of novel AmB derivatives with an improved therapeutic index, retaining the potent antifungal activity while minimizing adverse effects. This technical guide provides an in-depth overview of recent primary research on these next-generation antifungals, focusing on their synthesis, mechanism of action, in vitro and in vivo efficacy, and associated experimental protocols.

Rationale for the Development of Novel Amphotericin B Derivatives

The primary driver for developing new AmB analogs is to dissociate its antifungal efficacy from its toxicity towards mammalian cells. The conventional understanding of AmB's mechanism of action involved the formation of pores in fungal cell membranes by binding to ergosterol, the primary sterol in fungi. However, it was also known to interact with cholesterol in mammalian cell membranes, leading to similar pore formation and subsequent cell death, which is the root of its toxicity.[1][2][3]

Recent research has refined this model, suggesting that AmB acts more like a "sterol sponge," extracting ergosterol from fungal membranes.[4][5] This refined understanding has opened new avenues for rational drug design, aiming to create derivatives that selectively bind to and extract ergosterol while having a minimal affinity for cholesterol. This approach has led to the development of promising new candidates with significantly reduced toxicity profiles.[4][6]

Key Classes of Novel Amphotericin B Derivatives

Recent research has focused on several key modification strategies for the AmB molecule:

-

C16 Carboxyl Group Modifications: The carboxylic acid at the C16 position has been a frequent target for modification, leading to the synthesis of amides and other derivatives. These modifications can alter the molecule's solubility and interaction with cell membranes.[7]

-

Mycosamine Moiety Modifications: Alterations to the mycosamine sugar, particularly at the C2' and C3' positions, have been explored to influence the molecule's binding affinity for sterols.[8]

-

C13 Hemiketal Position Modifications: Selective functionalization at the C13 position has been shown to reduce hemolytic activity while maintaining good antifungal efficacy.[9]

-

N-Alkylation: Modification of the amino group on the mycosamine moiety through N-alkylation has been investigated to modulate the compound's properties.[10][11]

Quantitative Data Summary

The following tables summarize the in vitro antifungal activity and hemolytic activity of selected novel Amphotericin B derivatives compared to the parent drug.

Table 1: In Vitro Antifungal Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

| Derivative/Compound | Candida albicans | Aspergillus fumigatus | Cryptococcus neoformans | Reference(s) |

| Amphotericin B | 0.5 - 1.0 | 0.5 - 2.0 | 0.25 - 1.0 | [12] |

| SF001 (AM-2-19) | 0.25 - 1.0 | 0.5 - 1.0 | N/A | [12][13] |

| N-D-ornithyl AmB methyl ester | 4x less active than AmB | N/A | N/A | [14][15] |

| C13-alkoxy derivatives | Good activity | N/A | N/A | [9] |

| Amide Analogue A21 | Potent activity | N/A | N/A | [7] |

N/A: Data not available in the reviewed sources.

Table 2: Hemolytic Activity

| Derivative/Compound | Hemolytic Activity Metric (e.g., HC50) | Key Findings | Reference(s) |

| Amphotericin B | High | Significant hemolysis observed. | [16][17] |

| SF001 (AM-2-19) | Significantly Reduced | Designed to have minimal interaction with cholesterol, leading to lower hemolysis. | [5][6] |

| C13-alkoxy derivatives | Markedly Reduced | Showed significantly less hemolysis compared to AmB. | [9] |

| Polymeric Micelle Formulation | Non-hemolytic at 10 µg/mL | Encapsulation in micelles prevents interaction with red blood cells. | [18] |

Experimental Protocols

This section details the methodologies for key experiments cited in the primary research articles.

Antifungal Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate.

Protocol:

-

Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Colonies are then suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. The suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[19][20]

-

Drug Dilution: The antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates to achieve a range of concentrations.

-

Incubation: The inoculated microtiter plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction in turbidity) compared to the growth control well.[19][20]

Hemolytic Activity Assay

This assay is used to assess the toxicity of Amphotericin B derivatives to red blood cells.

Protocol:

-

Blood Collection and Preparation: Fresh human or animal (e.g., sheep, horse) red blood cells (RBCs) are collected in tubes containing an anticoagulant. The RBCs are washed three to four times with phosphate-buffered saline (PBS) by centrifugation and resuspension to remove plasma and buffy coat. A final suspension of 1-2% (v/v) RBCs in PBS is prepared.[9][16][21]

-

Incubation with Derivatives: The RBC suspension is incubated with various concentrations of the Amphotericin B derivatives and the parent compound for a specified period (e.g., 1-4 hours) at 37°C. A positive control (e.g., Triton X-100 or distilled water to induce 100% hemolysis) and a negative control (PBS) are included.[21]

-

Measurement of Hemolysis: After incubation, the samples are centrifuged to pellet the intact RBCs. The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

-

Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100.[21]

Murine Model of Invasive Aspergillosis

This in vivo model is crucial for evaluating the efficacy of novel antifungal agents in a living organism.

Protocol:

-

Immunosuppression: Mice (e.g., BALB/c or C57BL/6) are immunosuppressed to render them susceptible to Aspergillus fumigatus infection. A common regimen involves the intraperitoneal administration of cyclophosphamide and subcutaneous administration of cortisone acetate on specific days before and after infection.[22][23][24]

-

Infection: Mice are infected with Aspergillus fumigatus conidia via intranasal instillation or inhalation in an aerosol chamber. The inoculum size is a critical parameter and is typically in the range of 10^5 to 10^7 conidia per mouse.[22][23]

-

Treatment: Treatment with the novel Amphotericin B derivative or control (e.g., vehicle or conventional AmB) is initiated at a defined time point post-infection (e.g., 24 hours) and administered for a specified duration and dose.

-

Efficacy Assessment: The efficacy of the treatment is evaluated based on several endpoints, including:

-

Survival: Monitoring and recording the survival of mice over a period of time (e.g., 14-21 days).

-

Fungal Burden: Quantifying the fungal load in target organs (e.g., lungs, kidneys, brain) by plating homogenized tissue on agar plates and counting colony-forming units (CFUs) or by quantitative PCR (qPCR).[22]

-

Histopathology: Examining tissue sections for signs of fungal invasion, inflammation, and tissue damage.

-

Visualizations of Key Concepts and Workflows

Mechanism of Action: The Sterol Sponge Model

The following diagram illustrates the proposed "sterol sponge" mechanism of action for next-generation Amphotericin B derivatives like AM-2-19, which selectively extract ergosterol from fungal cell membranes.

Caption: The "Sterol Sponge" mechanism of novel Amphotericin B derivatives.

Experimental Workflow for Preclinical Evaluation

This diagram outlines the typical workflow for the preclinical evaluation of a novel Amphotericin B derivative.

Caption: Preclinical evaluation workflow for novel Amphotericin B derivatives.

Conclusion and Future Directions

The development of novel Amphotericin B derivatives represents a significant advancement in the fight against invasive fungal infections. By leveraging a deeper understanding of the drug's mechanism of action, researchers are successfully designing new molecules with a markedly improved safety profile without compromising their potent antifungal activity. The data on next-generation polyenes like SF001 (AM-2-19) are particularly encouraging, demonstrating the potential to overcome the long-standing challenge of AmB-associated toxicity.

Future research will likely focus on:

-

Further optimization of lead compounds: Fine-tuning the chemical structure to further enhance efficacy and reduce any residual toxicity.

-

Broadening the spectrum of activity: Testing new derivatives against a wider range of clinically relevant and emerging fungal pathogens.

-

Investigating mechanisms of resistance: Understanding how fungi might develop resistance to these novel derivatives.

-

Clinical translation: Moving the most promising candidates from preclinical studies into human clinical trials to confirm their safety and efficacy.

The continued exploration of novel Amphotericin B derivatives holds the promise of providing safer and more effective treatments for patients suffering from life-threatening fungal diseases.

References

- 1. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Amphotericin B? [synapse.patsnap.com]

- 4. Formulation strategies to help de-risking drug development - SEQENS [seqens.com]

- 5. Tuning sterol extraction kinetics yields a renal-sparing polyene antifungal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drughunter.com [drughunter.com]

- 7. An Amphotericin B Derivative Equally Potent to Amphotericin B and with Increased Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2015054148A1 - Amphotericin b derivatives with improved therapeutic index - Google Patents [patents.google.com]

- 9. Synthesis and antifungal selectivity of new derivatives of amphotericin B modified at the C-13 position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. New N-alkyl derivatives of amphotericin B. Synthesis and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro activity of SF001: a next-generation polyene versus amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Comparative in vitro and in vivo evaluation of N-D-ornithyl amphotericin B methyl ester, amphotericin B methyl ester, and amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro and in vivo comparisons of amphotericin B and N-D-ornithyl amphotericin B methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jchps.com [jchps.com]

- 17. Hemolytic and pharmacokinetic studies of liposomal and particulate amphotericin B formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Polymeric micelles for drug delivery: solubilization and haemolytic activity of amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Polyhydroxyalkanoate/Antifungal Polyene Formulations with Monomeric Hydroxyalkanoic Acids for Improved Antifungal Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. journals.asm.org [journals.asm.org]

- 23. Neutropenic Mouse Model of Invasive Aspergillosis [bio-protocol.org]

- 24. Standardization of an experimental murine model of invasive pulmonary aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Labyrinth of Resistance: An In-depth Technical Guide to Early-Stage Research on Amphotericin B Resistance Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Amphotericin B (AmB), a polyene macrolide, has long been a cornerstone in the treatment of severe systemic fungal infections. Its broad spectrum of activity and fungicidal nature have made it an indispensable tool in the clinician's arsenal. However, the emergence of AmB resistance, though still relatively uncommon, poses a significant threat to patient outcomes and underscores the urgent need for a deeper understanding of the molecular mechanisms underpinning this phenomenon. This technical guide provides a comprehensive overview of the core mechanisms of AmB resistance at the early research stage, focusing on alterations in the fungal cell membrane, the oxidative stress response, and cell wall remodeling. Detailed experimental protocols and quantitative data are presented to equip researchers with the knowledge and tools necessary to investigate these resistance pathways.

Core Mechanisms of Amphotericin B Resistance

The primary mode of action of Amphotericin B involves binding to ergosterol, the principal sterol in the fungal cell membrane. This interaction leads to the formation of pores, causing leakage of intracellular ions and ultimately cell death.[1] Resistance to AmB has evolved through several key strategies employed by fungal pathogens.

Alterations in the Ergosterol Biosynthesis Pathway

The most well-documented mechanism of AmB resistance involves qualitative and quantitative changes in the ergosterol content of the fungal cell membrane.[2] Mutations in the ERG genes, which encode the enzymes responsible for ergosterol biosynthesis, can lead to a decrease in the total amount of ergosterol or the accumulation of alternative sterol intermediates that have a lower binding affinity for AmB.[3]

Key genes implicated in this pathway include ERG2, ERG3, ERG5, ERG6, and ERG11.[3] For instance, mutations in ERG3, which encodes a C-5 sterol desaturase, can lead to the accumulation of sterols lacking the C-5,6 double bond, a key feature for AmB binding. Similarly, mutations in ERG6, encoding a C-24 sterol methyltransferase, can also alter the final sterol composition.[2]

Table 1: Minimum Inhibitory Concentrations (MICs) of Amphotericin B against Susceptible and Resistant Fungal Isolates

| Fungal Species | Isolate Type | Amphotericin B MIC (µg/mL) | Reference |

| Candida albicans | Susceptible | 0.25 - 1.0 | [4][5] |

| Candida albicans | Resistant | > 1.0 | [5] |

| Candida parapsilosis | Resistant | > 1.0 | [5] |

| Candida tropicalis | Resistant | > 1.0 | [5] |

| Candida kefyr | Wild-Type | 0.25 - 1.0 | [6] |

| Candida kefyr | Reduced Susceptibility | Not specified | [6] |

| Candida auris | Susceptible | 0.25 | [7] |

| Candida auris | Resistant | 2.0 | [7] |

Table 2: Changes in Sterol Composition in Amphotericin B Resistant Fungi

| Fungal Species | Isolate Type | Predominant Sterol(s) | Ergosterol Percentage of Total Sterols | Reference |

| Candida albicans SC5314 | Wild-Type | Ergosterol | High | [8][9] |

| Candida albicans SC5314-AR | AmB-Resistant | Eburicol, Lanosterol | Low | [8][9] |

| Candida kefyr ATCC 28838 | Wild-Type | Ergosterol, Ergosta-5,7-dienol | 64% - 72.8% | [6] |

| Candida kefyr (rs-AMB isolates) | AmB-Resistant | Lacked ergosterol | 0% | [6] |

The Role of the Oxidative Stress Response

Recent evidence suggests that AmB's fungicidal activity is not solely dependent on pore formation but also involves the induction of oxidative stress through the generation of reactive oxygen species (ROS).[10] Consequently, an enhanced ability to detoxify ROS can contribute to AmB resistance. Fungal cells possess sophisticated antioxidant systems, including enzymes such as superoxide dismutase (SOD) and catalase, which can neutralize harmful ROS. Upregulation of the genes encoding these enzymes has been observed in AmB-resistant isolates.

Cell Wall Remodeling

The fungal cell wall, a dynamic structure composed primarily of β-glucans, chitin, and mannoproteins, plays a crucial role in maintaining cellular integrity and acts as a barrier against antifungal agents. Alterations in cell wall composition and thickness have been linked to AmB resistance. An increase in the β-glucan content, for instance, can sequester AmB molecules, preventing them from reaching their primary target, ergosterol, in the cell membrane.

Experimental Protocols

Antifungal Susceptibility Testing

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental step in assessing the susceptibility of a fungal isolate to an antifungal agent. The Clinical and Laboratory Standards Institute (CLSI) M27-A document provides a standardized broth microdilution method for yeasts.[11][12][13][14]

Protocol: Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A)

-

Medium Preparation: Prepare RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered to pH 7.0 with 0.165 M MOPS.

-

Inoculum Preparation: Culture the yeast isolate on Sabouraud Dextrose Agar for 24-48 hours. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension 1:1000 in RPMI medium to obtain a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

-

Drug Dilution: Prepare serial twofold dilutions of Amphotericin B in RPMI medium in a 96-well microtiter plate. The final concentration range should typically span from 0.03 to 16 µg/mL.[15]

-

Inoculation and Incubation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing 100 µL of the serially diluted drug. Include a drug-free well as a growth control. Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control. This can be assessed visually or spectrophotometrically.

Quantification of Ergosterol Content

Quantifying the total ergosterol content is crucial for investigating resistance mechanisms involving alterations in the cell membrane.

Protocol: Spectrophotometric Quantification of Ergosterol

-

Cell Lysis and Saponification: Harvest fungal cells from a liquid culture and wash with sterile water. Resuspend the cell pellet in a solution of 25% alcoholic potassium hydroxide (w/v). Incubate at 85°C for 1 hour to saponify the cellular lipids.

-

Sterol Extraction: After cooling, add a mixture of sterile water and n-heptane to the saponified sample. Vortex vigorously to extract the non-saponifiable sterols into the n-heptane layer.

-

Spectrophotometric Analysis: Transfer the n-heptane layer to a quartz cuvette and scan the absorbance spectrum from 230 to 300 nm using a spectrophotometer. Ergosterol exhibits a characteristic four-peaked curve with a maximum absorbance at 281.5 nm.

-

Calculation: The ergosterol content can be calculated based on the absorbance values at 281.5 nm and 230 nm, taking into account the dry weight of the fungal cells.[16]

Measurement of Cell Wall Components

Analyzing the composition of the fungal cell wall, particularly the levels of β-glucan and chitin, can provide insights into resistance mechanisms involving cell wall remodeling.

Protocol: Quantification of β-Glucan and Chitin

-

Cell Wall Isolation: Harvest fungal cells and mechanically disrupt them using glass beads. Wash the cell wall fraction extensively with salt solutions and water to remove cytoplasmic contents.

-

Acid Hydrolysis: Treat the isolated cell walls with sulfuric acid to hydrolyze the polysaccharides into their constituent monosaccharides (glucose from glucan and glucosamine from chitin).[17]

-

Chromatographic Quantification: Neutralize the hydrolysate and analyze the monosaccharide content using high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD).[17][18]

-

Enzymatic Digestion (Alternative Method): Alternatively, specific enzymes such as β-1,3-glucanase and chitinase can be used to digest the cell wall, and the released glucose and N-acetylglucosamine can be quantified using colorimetric assays.

Gene Expression Analysis

Studying the expression levels of genes involved in ergosterol biosynthesis, oxidative stress response, and cell wall integrity pathways can reveal the molecular basis of resistance.

Protocol: Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Grow fungal cultures with and without sub-inhibitory concentrations of Amphotericin B. Harvest the cells and extract total RNA using a suitable method (e.g., hot phenol or commercial kits).

-

cDNA Synthesis: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase and oligo(dT) or random primers.

-

qRT-PCR: Perform qRT-PCR using gene-specific primers for the target genes (e.g., ERG genes, SOD, catalase) and a reference gene (e.g., actin or GAPDH) for normalization. Use a fluorescent dye such as SYBR Green to monitor the amplification of DNA in real-time.

-

Data Analysis: Calculate the relative gene expression levels using the ΔΔCt method.[19]

Measurement of Reactive Oxygen Species (ROS)

Assessing the intracellular accumulation of ROS is essential for understanding the role of oxidative stress in AmB's mechanism of action and resistance.

Protocol: Dihydrorhodamine 123 (DHR123) Assay

-

Cell Preparation: Grow fungal cells to the mid-logarithmic phase and wash them with a suitable buffer (e.g., PBS).

-

Loading with DHR123: Resuspend the cells in buffer containing Dihydrorhodamine 123, a cell-permeable dye that fluoresces upon oxidation by ROS. Incubate in the dark to allow for dye uptake.

-

Amphotericin B Treatment: Add Amphotericin B to the cell suspension and incubate for the desired time.

-

Flow Cytometry or Fluorometry: Measure the fluorescence intensity of the cells using a flow cytometer or a microplate fluorometer. An increase in fluorescence indicates an increase in intracellular ROS levels.[20]

Site-Directed Mutagenesis

To definitively establish the role of a specific gene or mutation in AmB resistance, site-directed mutagenesis can be employed to introduce or revert mutations in the gene of interest.[21]

Protocol: CRISPR-Cas9 Mediated Gene Editing in Candida albicans

-

Guide RNA (gRNA) Design and Cloning: Design a gRNA specific to the target gene. Clone the gRNA sequence into a suitable expression vector.

-

Repair Template Design: Design a repair template containing the desired mutation (e.g., a point mutation or a gene deletion cassette) flanked by homology arms corresponding to the regions upstream and downstream of the target site.

-

Transformation: Co-transform Candida albicans protoplasts with the Cas9 expression plasmid, the gRNA expression plasmid, and the repair template.

-

Selection and Screening: Select for transformants on appropriate selection media. Screen the transformants by PCR and sequencing to confirm the desired genetic modification.[22]

Visualizing the Pathways of Resistance

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Ergosterol biosynthesis pathway and points of disruption leading to Amphotericin B resistance.

Caption: Role of the oxidative stress response in Amphotericin B action and resistance.

Caption: The Cell Wall Integrity (CWI) signaling pathway and its role in Amphotericin B resistance.

Caption: Experimental workflow for analyzing gene expression changes in response to Amphotericin B.

Conclusion and Future Directions

The mechanisms underlying Amphotericin B resistance are multifaceted, involving intricate alterations in the fungal cell's membrane, its ability to cope with oxidative stress, and the dynamic nature of its cell wall. The experimental protocols and data presented in this guide provide a foundational framework for researchers to delve into these complex processes. Future research should focus on the interplay between these different resistance mechanisms and the identification of novel genetic determinants of resistance through genome-wide association studies. A deeper understanding of these pathways will be instrumental in the development of new therapeutic strategies to overcome AmB resistance and preserve the efficacy of this life-saving antifungal agent.

References

- 1. Amphotericin B: spectrum and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antifungal Drug Resistance: Molecular Mechanisms in Candida albicans and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jidc.org [jidc.org]

- 5. academic.oup.com [academic.oup.com]

- 6. journals.asm.org [journals.asm.org]

- 7. journals.asm.org [journals.asm.org]

- 8. Genome-wide expression profiling reveals genes associated with amphotericin B and fluconazole resistance in experimentally induced antifungal resistant isolates of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 10. The Role of Signaling via Aqueous Pore Formation in Resistance Responses to Amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. webstore.ansi.org [webstore.ansi.org]

- 12. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 13. webstore.ansi.org [webstore.ansi.org]

- 14. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A simple method for quantitative determination of polysaccharides in fungal cell walls | Springer Nature Experiments [experiments.springernature.com]

- 19. Gene expression and evolution of antifungal drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Reactive oxygen species: A generalist in regulating development and pathogenicity of phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Targeted genetic changes in Candida albicans using transient CRISPR-Cas9 expression - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Liposomal Amphotericin B

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of liposomal amphotericin B (LAmB), a critical antifungal agent. It synthesizes data from preclinical and clinical studies to offer insights into its mechanism of action, distribution, and dose-effect relationships.

Mechanism of Action

Liposomal amphotericin B (AmBisome®) is a unique lipid formulation that incorporates the active drug, amphotericin B, into a small, unilamellar liposomal vesicle.[1][2] This formulation significantly reduces the toxicity associated with conventional amphotericin B deoxycholate (DAmB) while retaining its potent antifungal activity.[3][4][5]

The primary mechanism involves the liposome acting as a delivery vehicle.[6] The liposomes preferentially bind to the fungal cell wall.[1] Following binding, the liposome is disrupted, and amphotericin B is released.[6] The drug then binds to ergosterol, a primary component of the fungal cell membrane, with a higher affinity than it has for cholesterol in mammalian cell membranes.[1][6] This binding leads to the formation of transmembrane channels or pores, causing leakage of essential monovalent ions (Na+, K+, H+, Cl-) and ultimately leading to fungal cell death.[6][7]

References

- 1. Liposomal Amphotericin B (AmBisome®): A review of the pharmacokinetics, pharmacodynamics, clinical experience and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. scilit.com [scilit.com]

- 4. Liposomal Amphotericin B (AmBisome®): A Review of the Pharmacokinetics, Pharmacodynamics, Clinical Experience and Future Directions | Semantic Scholar [semanticscholar.org]

- 5. Liposomal Amphotericin B (AmBisome(®)): A Review of the Pharmacokinetics, Pharmacodynamics, Clinical Experience and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]

- 7. youtube.com [youtube.com]

Methodological & Application

Application Note and Protocol for Determining Amphotericin B Minimum Inhibitory Concentration (MIC)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Amphotericin B against fungal isolates. The primary method described is the broth microdilution assay, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction

Amphotericin B is a polyene antifungal agent that remains a cornerstone in the treatment of invasive fungal infections. Determining the in vitro susceptibility of fungal isolates to Amphotericin B is crucial for guiding therapeutic decisions and monitoring for the emergence of resistance. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This document outlines a standardized protocol for determining the Amphotericin B MIC.

Principle of the Method

The broth microdilution method involves challenging a standardized inoculum of a fungal isolate with serial twofold dilutions of Amphotericin B in a liquid growth medium. Following incubation, the microdilution wells are examined for visible growth. The MIC is the lowest concentration of Amphotericin B that shows no visible growth.

Materials and Reagents

-

Amphotericin B powder (Sigma-Aldrich or equivalent)

-

Dimethyl sulfoxide (DMSO)

-

RPMI 1640 medium with L-glutamine, without bicarbonate

-

0.165 M Morpholinepropanesulfonic acid (MOPS) buffer

-

Sterile, round-bottom 96-well microtiter plates

-

Sterile, disposable inoculation loops or swabs

-

Sabouraud Dextrose Agar (SDA) plates

-

Spectrophotometer

-

Vortex mixer

-

Sterile saline (0.85% NaCl)

-

Sterile water

-

Fungal isolates for testing

-

Quality control (QC) strains (e.g., Candida parapsilosis ATCC® 22019™, Candida krusei ATCC® 6258™)[1][2]

Experimental Protocol: Broth Microdilution

Preparation of Amphotericin B Stock Solution

-

Prepare a stock solution of Amphotericin B by dissolving the powder in DMSO to a concentration of 1600 µg/mL.

-

Further dilute this stock solution in RPMI 1640 medium to create working solutions for the serial dilutions.

Preparation of Inoculum

-

Subculture the fungal isolates onto SDA plates and incubate at 35°C for 24-48 hours (for yeasts) or until sufficient sporulation occurs (for molds).

-

Harvest the fungal growth using a sterile swab or loop and suspend it in sterile saline.

-

For yeasts, adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

-

For molds, allow heavy particles to settle for 3-5 minutes and adjust the turbidity of the supernatant to achieve a final inoculum concentration of 0.4–5 x 10^4 CFU/mL.[3]

-

Dilute the adjusted inoculum suspension in RPMI 1640 medium to achieve a final concentration of 0.5–2.5 x 10^3 CFU/mL for yeasts and 0.4–5 x 10^4 CFU/mL for molds in the microtiter plate wells.[4]

Preparation of Microdilution Plates

-

Prepare serial twofold dilutions of Amphotericin B in RPMI 1640 medium in the 96-well microtiter plates. The typical concentration range to test for Amphotericin B is 0.03 to 16 µg/mL.[3][5]

-

Dispense 100 µL of each Amphotericin B dilution into the appropriate wells.

-

Add 100 µL of the standardized fungal inoculum to each well, resulting in a final volume of 200 µL.

-

Include a growth control well (containing inoculum but no drug) and a sterility control well (containing medium only) on each plate.

Incubation

-

Incubate the inoculated microtiter plates at 35°C.

-

Incubation times vary depending on the organism:

Reading the MIC

-

Examine the microtiter plates for visible growth.

-

The MIC is the lowest concentration of Amphotericin B at which there is 100% inhibition of growth compared to the growth control well.[5][6]

Quality Control

-

Perform quality control testing with each batch of MIC determinations using recommended QC strains.

-

The MIC values for the QC strains should fall within the established ranges.

Data Presentation

Table 1: Quality Control Ranges for Amphotericin B

| Quality Control Strain | CLSI MIC Range (µg/mL) |

| Candida parapsilosis ATCC® 22019™ | 0.25 - 1.0 |

| Candida krusei ATCC® 6258™ | 0.5 - 2.0 |

| Paecilomyces variotii ATCC® MYA-3630 | 1.0 - 4.0[7][8] |

Table 2: Typical Amphotericin B MIC Ranges for Common Fungal Pathogens

| Fungal Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Candida albicans | 0.25[1] | 0.5[1] | 0.125 - 1.0[1] |

| Candida glabrata | 0.5 | 1.0 | 0.25 - 2.0[1] |

| Candida parapsilosis | 0.5[1] | 1.0 | 0.125 - 1.0[1] |

| Aspergillus fumigatus | 1.0 | 2.0 | 0.25 - 2.0 |

| Aspergillus flavus | 1.0 | 2.0 | 0.5 - 2.0 |

| Aspergillus niger | 1.0 | 2.0 | 0.5 - 2.0 |

| Aspergillus terreus | 1.0 | 2.0 | 0.5 - 4.0 |

| Fusarium spp. | 2.0 | 4.0 | 1.0 - 8.0 |

| Rhizopus arrhizus | 0.5 | 1.0 | 0.25 - 2.0 |

Note: MIC ranges can vary based on geographic location and patient population.

Visualization of Experimental Workflow

Caption: Workflow for Amphotericin B Broth Microdilution MIC Determination.

References

- 1. jidc.org [jidc.org]

- 2. Quality control guidelines for National Committee for Clinical Laboratory Standards recommended broth macrodilution testing of amphotericin B, fluconazole, and flucytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antifungal Susceptibility Testing: A Primer for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Laboratory Preparation of Amphotericin B Lipid Formulations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory-scale preparation of Amphotericin B (AmB) lipid formulations. The included methodologies cover common techniques such as thin-film hydration, solvent injection, and microfluidics. This document also presents key quantitative data and characterization methods to guide researchers in developing and evaluating their own AmB lipid nanoparticles.

Introduction

Amphotericin B is a potent, broad-spectrum antifungal agent, but its clinical use is often limited by significant nephrotoxicity. Encapsulating AmB within lipid-based carriers, such as liposomes and lipid nanoparticles, has been a successful strategy to reduce its toxicity while maintaining or even enhancing its therapeutic efficacy.[1][2] These lipid formulations alter the pharmacokinetic profile of the drug, leading to preferential accumulation in tissues of the reticuloendothelial system and reduced exposure to the kidneys.[3] This document outlines key laboratory techniques for the preparation of these advanced drug delivery systems.

Preparation Techniques: A Comparative Overview

Several methods can be employed to prepare AmB lipid formulations in a laboratory setting. The choice of technique often depends on the desired particle characteristics, scale of production, and available equipment.

| Preparation Technique | Principle | Advantages | Disadvantages |

| Thin-Film Hydration | Lipids and drug are dissolved in an organic solvent, which is then evaporated to form a thin film. The film is subsequently hydrated with an aqueous buffer to form liposomes. | Simple, well-established method; high encapsulation efficiency for lipophilic drugs.[4] | Tends to produce large, polydisperse liposomes requiring further size reduction; potential for residual solvent.[5] |

| Solvent Injection | An organic solution of lipids and drug is rapidly injected into an aqueous phase, leading to the spontaneous formation of nanoparticles. | Rapid and simple; can produce small, unilamellar vesicles.[6] | Encapsulation efficiency can be lower for some drugs; requires careful control of injection rate and mixing. |

| Microfluidics | Precise mixing of a lipid-organic solvent stream with an aqueous stream in a microfluidic device, leading to controlled nanoprecipitation. | Highly reproducible; precise control over particle size and distribution; scalable.[6][7] | Requires specialized microfluidic equipment. |

Experimental Protocols

Thin-Film Hydration Method

This method, also known as the Bangham method, is a conventional and widely used technique for preparing liposomes.[4]

Materials and Equipment:

-

Amphotericin B

-

Phospholipids (e.g., Hydrogenated Soy Phosphatidylcholine (HSPC), Distearoylphosphatidylglycerol (DSPG))[8]

-

Cholesterol[8]

-

Organic solvents (e.g., Chloroform, Methanol)[9]

-

Aqueous buffer (e.g., 10 mM citrate buffer, pH 5.5)[6]

-

Rotary evaporator

-

Round-bottom flask

-

Water bath

-

Probe sonicator or bath sonicator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

-

Lipid and Drug Dissolution: Dissolve the desired amounts of lipids (e.g., HSPC, DSPG, cholesterol) and Amphotericin B in a suitable organic solvent or solvent mixture (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.[9]

-

Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 65°C) to form a thin, uniform lipid film on the inner surface of the flask.[9]

-

Film Drying: Dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.

-

Hydration: Add the aqueous buffer, pre-heated to a temperature above the lipid phase transition temperature, to the flask containing the dry lipid film.[5]

-

Vesicle Formation: Agitate the flask by hand or on a vortex mixer until the lipid film is fully dispersed, resulting in the formation of multilamellar vesicles (MLVs). This suspension will appear milky.

-

Size Reduction (Sonication): To reduce the size and lamellarity of the vesicles, sonicate the MLV suspension using a probe sonicator (on ice to prevent lipid degradation) or a bath sonicator.[8]

-

Size Reduction (Extrusion): For a more uniform size distribution, subject the liposome suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm). Pass the suspension through the extruder multiple times (e.g., 10-20 passes).

Workflow for Thin-Film Hydration:

Caption: Workflow of the Thin-Film Hydration Method.

Solvent Injection Method

This technique involves the rapid precipitation of lipids and drug from an organic solution upon injection into an aqueous phase. The ethanol injection method is a common variation.[6]

Materials and Equipment:

-

Amphotericin B

-

Phospholipids and Cholesterol

-

Ethanol (or other water-miscible organic solvent)

-

Aqueous phase (e.g., distilled water or buffer)

-

Syringe pump

-

Stirred vessel (e.g., beaker with a magnetic stirrer)

-

Rotary evaporator (for solvent removal)

Protocol:

-

Solution Preparation: Dissolve the lipids and Amphotericin B in a minimal amount of ethanol to create a concentrated lipid-drug solution.

-

Aqueous Phase Preparation: Place the aqueous phase in a beaker and stir at a constant, moderate speed.

-

Injection: Using a syringe pump, inject the ethanolic lipid-drug solution at a slow and controlled rate into the stirred aqueous phase. The rapid dilution of ethanol causes the lipids and drug to precipitate, forming small unilamellar vesicles.

-

Solvent Removal: Remove the ethanol from the liposomal suspension using a rotary evaporator under reduced pressure.

-

Concentration (Optional): If necessary, concentrate the liposome suspension using ultrafiltration.

Workflow for Solvent Injection:

Caption: Workflow of the Solvent Injection Method.

Microfluidic Method (Hydrodynamic Flow Focusing)

Microfluidics offers a highly controlled and reproducible method for preparing lipid nanoparticles.[7] Hydrodynamic flow focusing is a common microfluidic technique used for this purpose.

Materials and Equipment:

-

Amphotericin B

-

Phospholipids (e.g., HSPC, DSPG)[7]

-

Organic solvent (e.g., ethanol, chloroform)[7]

-

Aqueous phase (e.g., 0.9% sodium chloride solution)[7]

-

Microfluidic device with a hydrodynamic focusing geometry

-

Syringe pumps (at least two)

-

Heating system (e.g., water bath) for temperature control

Protocol:

-

Solution Preparation:

-

Solvent-Lipid Phase: Dissolve the lipids (e.g., HSPC and DSPG in a 1:1 molar ratio) in a suitable organic solvent mixture (e.g., chloroform:ethanol 1:1 v/v). Dissolve Amphotericin B in ethanol acidified with HCl. Mix the two solutions to form the final solvent-lipid phase.[7]

-

Aqueous Phase: Prepare the aqueous phase (e.g., 0.9% NaCl solution).[7]

-

-

System Setup: Heat both the solvent-lipid phase and the aqueous phase to a controlled temperature (e.g., 65°C).[7]

-

Microfluidic Mixing: Using syringe pumps, introduce the solvent-lipid phase through the central channel of the microfluidic device and the aqueous phase through the side channels. The aqueous phase hydrodynamically focuses the solvent-lipid stream, leading to rapid mixing and nanoprecipitation of the lipid nanoparticles.

-

Collection: Collect the resulting nanoparticle suspension from the outlet of the microfluidic device.

-

Purification: The collected suspension may be further purified, for example by dialysis, to remove the organic solvent.

Workflow for Microfluidic Method:

Caption: Workflow of the Microfluidic Method.

Characterization Protocols

Particle Size and Zeta Potential

Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer)

Protocol:

-

Dilute the AmB lipid formulation with an appropriate aqueous medium (e.g., the buffer used for hydration) to a suitable concentration for DLS analysis.

-

Transfer the diluted sample to a cuvette.

-

Measure the particle size (z-average diameter) and polydispersity index (PDI) at a fixed scattering angle (e.g., 90° or 173°) and a controlled temperature (e.g., 25°C).

-

For zeta potential measurement, use an appropriate folded capillary cell and measure the electrophoretic mobility of the particles.

Encapsulation Efficiency and Drug Loading

Instrument: High-Performance Liquid Chromatography (HPLC) with a UV detector

Protocol:

-

Separation of Free Drug: Separate the unencapsulated AmB from the lipid formulation. This can be achieved by methods such as:

-

Ultracentrifugation: Centrifuge the sample at high speed (e.g., 45,000 x g) to pellet the lipid nanoparticles. The supernatant will contain the free drug.[8]

-

Size Exclusion Chromatography: Pass the sample through a size exclusion column to separate the larger lipid nanoparticles from the smaller, free drug molecules.

-

-

Quantification of Total and Free Drug:

-

Total Drug: Disrupt a known volume of the original formulation using a suitable solvent (e.g., methanol or a chloroform:methanol mixture) to release the encapsulated AmB.[7] Quantify the AmB concentration using a validated HPLC method.

-

Free Drug: Quantify the AmB concentration in the supernatant or the collected fractions containing the free drug from the separation step using the same HPLC method.

-

-

Calculation:

-

Encapsulation Efficiency (%EE): %EE = [(Total Drug - Free Drug) / Total Drug] x 100

-

Drug Loading (%DL): %DL = (Mass of Encapsulated Drug / Total Mass of Lipid and Drug) x 100

-

Quantitative Data Summary

The following tables summarize representative quantitative data for AmB lipid formulations prepared by different methods, as reported in the literature.

Table 1: Physicochemical Properties of AmB Lipid Formulations

| Preparation Method | Lipid Composition (molar ratio) | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |

| Thin-Film Hydration | HSPC:Cholesterol:DSPG (2:1:0.8) | <100 | <0.2 | >90 | [6][8] |

| Thin-Film Hydration | HSPC:Cholesterol (7:2) | 115 - 364 | - | >85 | [10] |

| Microfluidics (HFF) | HSPC:DSPG:AmB (1:1:2) | ~90 - 300 | ~0.02 - 0.2 | - | [6] |

| Solvent Injection | - | 150.3 - 263.9 | ≤0.32 | - | [9] |

| Supercritical Fluid | Phospholipids, Ascorbic Acid, Cholesterol | ~137 | - | ~90 | [8] |

| Nanostructured Lipid Carriers | - | ~218 | ~0.3 | ~92.7 | [1] |

Note: The values presented are indicative and can vary significantly based on the specific experimental conditions.

Conclusion

The choice of preparation method for Amphotericin B lipid formulations has a profound impact on the resulting physicochemical properties, which in turn influence the in vivo performance of the drug delivery system. The thin-film hydration method is a robust and accessible technique for initial laboratory-scale preparations. The solvent injection method offers a rapid alternative, while microfluidics provides unparalleled control and reproducibility. Careful characterization of particle size, zeta potential, and drug loading is crucial for the development of safe and effective AmB lipid formulations. These application notes and protocols provide a foundational guide for researchers venturing into the formulation of lipid-based Amphotericin B delivery systems.

References

- 1. ccjm.org [ccjm.org]

- 2. The lipid formulations of amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipid Systems for the Delivery of Amphotericin B in Antifungal Therapy [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Topical Amphotericin B solid lipid nanoparticles: Design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ethanol Injection Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Amphotericin B - Wikipedia [en.wikipedia.org]

- 9. Amphotericin B liposomal formulation: applicable preparation methods, challenges, and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preparation, Characterization, and In Vivo Pharmacokinetic Study of the Supercritical Fluid-Processed Liposomal Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Experimental Setup for Studying Amphotericin B in Combination with Other Antifungals

Introduction

Amphotericin B (AmB), a polyene macrolide, remains a cornerstone in the treatment of severe invasive fungal infections. Its broad spectrum of activity is attributed to its ability to bind to ergosterol, a primary component of the fungal cell membrane, leading to the formation of pores, ion leakage, and ultimately, cell death.[1] Despite its efficacy, its use is often limited by significant toxicities, particularly nephrotoxicity.[2] Furthermore, the emergence of drug-resistant fungal strains presents a growing challenge.[1]

Combination therapy, pairing Amphotericin B with other antifungal agents, is a promising strategy to enhance efficacy, reduce the required dosage and associated toxicity, and overcome resistance.[1][3] Evaluating the nature of the interaction between AmB and other antifungals—be it synergistic, additive, indifferent, or antagonistic—is crucial for developing effective therapeutic regimens.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to design and execute experiments for studying Amphotericin B in combination with other antifungal agents, such as azoles (e.g., fluconazole, posaconazole) and echinocandins (e.g., caspofungin).

Key Experimental Assays for Combination Studies

A multi-faceted approach involving both in vitro and in vivo models is essential to comprehensively evaluate antifungal combinations.

In Vitro Assays

In vitro testing is the foundational step for screening and quantifying the interaction between antifungal agents.

-

Checkerboard Microdilution Assay: This is the most common method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the drug interaction.[4][5] Two drugs are tested in a two-dimensional serial dilution format to identify the Minimum Inhibitory Concentration (MIC) of each drug, both alone and in combination.[6]

-